9-(Allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is a synthetic organic compound characterized by its unique structure that combines a pyrimidoisoquinoline framework with an allyloxy substituent and a chlorine atom. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The molecular formula of this compound is , and it possesses a molecular weight of approximately 248.7 g/mol.
The structure includes a pyrimidine ring fused to an isoquinoline moiety, which is often associated with various pharmacological properties. The presence of the allyloxy group enhances its reactivity and solubility, making it an interesting candidate for further chemical modifications and biological evaluations.
The chemical reactivity of 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one can be explored through various reactions:
Research indicates that compounds similar to 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one exhibit various biological activities, including:
The specific biological activities of this compound require further investigation through in vitro and in vivo studies to establish its efficacy and safety profile.
The synthesis of 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one can be achieved through several methods:
9-(Allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one has potential applications in various fields:
Interaction studies are crucial for understanding how 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one interacts with biological targets:
Several compounds share structural similarities with 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one | Structure | Contains methoxy groups instead of allyloxy; potential for different biological activity. |
| 2-Chloro-9-propoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one | Structure | Propoxy group may alter solubility and reactivity compared to allyloxy. |
| 9-(Methoxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one | Structure | Methoxy group could influence electronic properties and biological interactions differently than allyloxy. |
These comparisons highlight the unique characteristics of 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one while showcasing how slight variations in substituents can lead to significant differences in chemical behavior and biological activity. Further research into these compounds could reveal new therapeutic avenues or applications based on their distinct properties.